1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyano-2-methylpropanoic acid and hydrazine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism. The exact pathways depend on the specific application and context.
Comparison with Similar Compounds
1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-cyano-2-methylpropanoic acid, ethyl 2-cyano-2-methylpropionate, and other pyrazole derivatives share structural similarities.
Uniqueness: The presence of both the cyano and carboxylic acid groups in the same molecule provides unique reactivity and potential applications. This dual functionality is not commonly found in other similar compounds.
Properties
IUPAC Name |
2-(2-cyano-2-methylpropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-9(2,5-10)6-12-7(8(13)14)3-4-11-12/h3-4H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHDFDOPJZLXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=CC=N1)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.